molecular formula C11H11BrN2O B1397984 2-Bromo-5-morpholinobenzonitrile CAS No. 1129540-64-2

2-Bromo-5-morpholinobenzonitrile

Cat. No. B1397984
M. Wt: 267.12 g/mol
InChI Key: BWQNTPZCJFCZRC-UHFFFAOYSA-N
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Description

2-Bromo-5-morpholinobenzonitrile is a chemical compound with the molecular formula C11H11BrN2O and a molecular weight of 267.12 g/mol. It is used as an opioid receptor antagonist, which can be useful in the treatment of diseases mediated by opioid receptors .


Synthesis Analysis

The synthesis of 2-Bromo-5-morpholinobenzonitrile involves a reaction with potassium carbonate in dimethyl sulfoxide at 100°C for 48 hours . The reaction mixture consists of 2-bromo-5-fluorobenzonitrile (10 g, 50 mmol), morpholine (4.37 mL, 50 mmol), and potassium carbonate (6.91 g, 50 mmol), in DMSO (100 mL). After stirring, the reaction mixture is poured into water (200 mL) and stirred for 1 hour. The precipitate is then filtered off and purified by column chromatography on silica gel .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 2-Bromo-5-morpholinobenzonitrile is a reaction with potassium carbonate in dimethyl sulfoxide at 100°C for 48 hours . The reaction mixture consists of 2-bromo-5-fluorobenzonitrile (10 g, 50 mmol), morpholine (4.37 mL, 50 mmol), and potassium carbonate (6.91 g, 50 mmol), in DMSO (100 mL). After stirring, the reaction mixture is poured into water (200 mL) and stirred for 1 hour. The precipitate is then filtered off and purified by column chromatography on silica gel .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

2-Bromo-5-morpholinobenzonitrile is utilized in the synthesis of various compounds with potential antimicrobial properties. For instance, a series of fused pyran derivatives containing a 2-morpholinoquinoline nucleus was synthesized, demonstrating significant efficiency against various bacteria and fungi (Makawana et al., 2011).

Chemoprevention Studies

In chemoprevention research, the efficacy of compounds related to morpholine, such as S-methylcysteine, was studied in rat hepatocarcinogenesis. This study indicated potential for reducing cancer risk associated with environmental precursors of N-nitroso compounds (Wei et al., 2000).

Synthesis of Heterocycles

2-Bromo-5-morpholinobenzonitrile contributes to the synthesis of various heterocycles, showcasing its versatility in chemical reactions and its potential in creating diverse bioactive molecules (Abdelhamid & Shiaty, 1988).

Solvent Effect Studies

The compound's derivatives have been studied for their reaction kinetics in different solvent compositions. These studies enhance understanding of the solvent effects on reaction rates, contributing to the field of chemical kinetics (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Synthesis of Functionalized Pyridines

Research involving 2-Bromo-5-morpholinobenzonitrile derivatives has led to the efficient synthesis of functionalized pyridine derivatives, which are crucial in the development of pharmaceutical compounds like Lonafarnib, a cancer treatment agent (Song et al., 2004).

Development of Herbicide Resistance

In agricultural research, 2-Bromo-5-morpholinobenzonitrile related compounds have been used to develop herbicide resistance in transgenic plants, offering a novel approach to managing weed growth in crops (Stalker et al., 1988).

Antimicrobial and Hemolytic Activity Studies

Derivatives of 2-Bromo-5-morpholinobenzonitrile, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, have been synthesized and tested for antimicrobial and hemolytic activities, showing variable efficacy against microbial species (Gul et al., 2017).

properties

IUPAC Name

2-bromo-5-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-11-2-1-10(7-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQNTPZCJFCZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-morpholinobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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